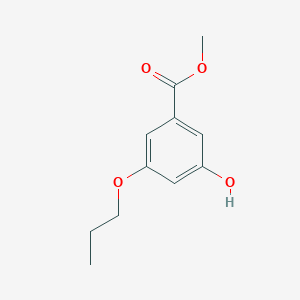

Methyl 3-hydroxy-5-propoxybenzoate

Description

Methyl 3-hydroxy-5-propoxybenzoate is an organic compound belonging to the class of benzoates It is characterized by a benzoic acid core substituted with a hydroxyl group at the 3-position and a propoxy group at the 5-position, with a methyl ester functional group

Properties

IUPAC Name |

methyl 3-hydroxy-5-propoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-4-15-10-6-8(11(13)14-2)5-9(12)7-10/h5-7,12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGMWWUEKWIPJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80737367 | |

| Record name | Methyl 3-hydroxy-5-propoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116168-80-0 | |

| Record name | Methyl 3-hydroxy-5-propoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-5-propoxybenzoate typically involves the esterification of 3-hydroxy-5-propoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize environmental impact.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Quinones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives have been explored for their potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and as a preservative in certain formulations.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-propoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Methyl 3-hydroxybenzoate: Lacks the propoxy group, leading to different chemical and biological properties.

Methyl 5-hydroxy-3-propoxybenzoate: Positional isomer with different reactivity and applications.

Ethyl 3-hydroxy-5-propoxybenzoate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness: Methyl 3-hydroxy-5-propoxybenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activities. Its combination of hydroxyl, propoxy, and ester groups makes it a versatile compound for various applications.

Biological Activity

Methyl 3-hydroxy-5-propoxybenzoate is a benzoate derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is part of a larger class of substances known for their diverse therapeutic properties, including anti-inflammatory and antiviral effects. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry.

Chemical Structure

This compound can be represented structurally as follows:

This structure includes a hydroxyl group (-OH) and a propoxy group (-O-CH2-CH2-CH3), which are essential for its biological activities.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. A study highlighted its effectiveness as an inhibitor of neuraminidase, an enzyme critical for the replication of influenza viruses. The compound demonstrated an IC50 value of approximately 26.96 μM against the H1N1 strain, showcasing its potential as an antiviral agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The presence of the hydroxyl group is believed to enhance its interaction with inflammatory pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. These studies reveal that modifications to the molecular structure significantly affect its potency and efficacy. For instance, variations in the substitution pattern on the aromatic ring can either enhance or diminish its biological activity .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against various strains of influenza virus. The results indicated that it not only inhibited viral replication but also exhibited low cytotoxicity towards host cells (MDCK cells), with a selectivity index greater than 20, indicating a favorable therapeutic window .

Case Study 2: Inflammation Model

In another study focusing on inflammation, the compound was administered to animal models exhibiting inflammatory responses. Results showed a significant reduction in edema and inflammatory markers, reinforcing the potential use of this compound in treating conditions like arthritis and other inflammatory diseases .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.